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Compound of Interest

Compound Name: KYA1797K

Cat. No.: B608405

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule KYA1797K,
focusing on its primary cellular target and mechanism of action. The information presented is
collated from peer-reviewed scientific literature and technical data sheets, intended to support
further research and development efforts in oncology and related fields.

Introduction

KYA1797K is a synthetic small molecule that has emerged as a potent inhibitor of aberrantly
activated Wnt/3-catenin and Ras signaling pathways, both of which are critical drivers in the
progression of numerous cancers, including colorectal cancer (CRC) and triple-negative breast
cancer (TNBC).[1][2] This guide delineates the molecular interactions and cellular
consequences of KYA1797K treatment, providing a foundational understanding for its
therapeutic potential.

Primary Cellular Target and Mechanism of Action

The principal cellular target of KYA1797K is the Regulator of G-protein Signaling (RGS)
domain of the scaffold protein Axin.[3][4] By directly binding to this domain, KYA1797K
modulates the conformation of the (3-catenin destruction complex, leading to a cascade of
downstream effects that culminate in the degradation of both B-catenin and Ras proteins.[3][5]

The mechanism unfolds as follows:
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» Binding to Axin: KYA1797K directly interacts with the RGS domain of Axin.[3]

e Enhanced Destruction Complex Formation: This binding event promotes the assembly and
stability of the -catenin destruction complex, which is comprised of Axin, Glycogen
Synthase Kinase 3 (GSK3[), Adenomatous Polyposis Coli (APC), and B-transducin repeat-
containing protein (B-TrCP).[5] KYA1797K specifically enhances the binding affinity of (3-
catenin to Axin, GSK3[, and -TrCP.[5]

o GSK3[ Activation: The stabilized complex facilitates the activation of GSK3[3.[3][6]

o Phosphorylation of 3-catenin and Ras: Activated GSK3[3 phosphorylates both (3-catenin (at
Ser33/Ser37/Thr41l) and Ras (at Thr144/Thr148), marking them for recognition by the E3
ubiquitin ligase B-TrCP.[6][7]

o Proteasomal Degradation: The phosphorylated proteins are subsequently ubiquitinated and
targeted for degradation by the proteasome.

This dual-targeting mechanism effectively attenuates two major oncogenic signaling pathways,
making KYA1797K a promising candidate for cancers harboring mutations in both the Wnt/3-
catenin (e.g., APC mutations) and Ras pathways (e.g., KRAS mutations).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with KYA1797K's
activity.

Table 1: In Vitro Efficacy
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Parameter Value Assay System Reference
ICso (Wnt/B-catenin TOPflash reporter
o 0.75 uM [3][5]
signaling) assay
Apoptosis signal-
ICs0 (ASK1 inhibition) 0.65 pM regulating kinase 1 [8]
inhibition assay
Typical Concentration Various in vitro cell-
5-50 uM [4]
Range based assays
Cell proliferation and
Commonly Used ] ]
) 25uM protein degradation [415]
Concentration
assays
Table 2: In Vivo Efficacy
Parameter Value Animal Model Reference
Mice with xenografted
Dosage 25 mg/kg [5][6]
tumors
o ) Intraperitoneal (i.p.)
Administration Route S Mouse models [5]
Injection
~70% reduction in D-MT cell line
Tumor Growth .
o tumor weight and xenograft (APC and [5][6]
Inhibition ]
volume KRAS mutations)
Table 3: Potential Off-Target Binding Affinity
Binding
Target . Method Note Reference
Affinity (KD)
. Microscale _
Modest affinity ) Described as a
PD-L1 Thermophoresis [4]

(in uM range)

(MST)

weak interaction

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.allgenbio.com/products/m60317
https://www.selleckchem.com/products/kya1797k.html
https://www.axonmedchem.com/2668-kya1797k
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015704/
https://www.selleckchem.com/products/kya1797k.html
https://www.selleckchem.com/products/kya1797k.html
https://www.medchemexpress.com/KYA1797K.html
https://www.selleckchem.com/products/kya1797k.html
https://www.selleckchem.com/products/kya1797k.html
https://www.medchemexpress.com/KYA1797K.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathways and Experimental Workflow
Visualizations

Diagram 1: KYA1797K Mechanism of Action
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Caption: KYA1797K binds to Axin, promoting destruction complex formation and GSK3[3-
mediated degradation of B-catenin and Ras.

Diagram 2: Experimental Workflow for Target Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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